(2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol
Description
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-5-1-2-10-7(3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
JTYYOJIFZABMKM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Cl)[C@@H](CO)N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Direct Amino Alcohol Formation from 4-Chloro-2-pyridinecarboxaldehyde
A common approach involves the stereoselective addition of ammonia or an amine equivalent to 4-chloro-2-pyridinecarboxaldehyde , followed by reduction of the intermediate imine or oxime to yield the amino alcohol.
- Step 1: Starting from 4-chloro-2-pyridinecarboxaldehyde, condensation with ammonia or an amine forms an imine intermediate.
- Step 2: Stereoselective reduction (e.g., using chiral reducing agents such as CBS catalyst or enzymatic reduction) converts the imine to the (2s)-amino alcohol.
- Step 3: Purification and resolution may be applied to enhance enantiomeric excess.
This method benefits from direct access to the pyridyl ring with the chloro substituent already installed, allowing regioselective transformations.
Smiles Rearrangement and Nucleophilic Substitution Approaches
Research on related compounds shows that Smiles rearrangement reactions can be utilized for constructing amino alcohols bearing pyridyl groups.
- For example, nucleophilic substitution of halogenated pyridyl derivatives with aminoalcohols under basic conditions (e.g., potassium carbonate or triethylamine in solvents like DMF or toluene) at elevated temperatures (70–120 °C) leads to ring-closed or rearranged products.
- Reaction conditions such as temperature and base equivalents critically influence selectivity and yield.
While specific data on (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol are limited, analogous procedures for 2-aminobenzoxazoles and pyrrolidine derivatives suggest similar mechanistic pathways can be adapted for this compound.
Chiral Resolution and Dynamic Kinetic Resolution
To obtain the (2s)-enantiomer in high optical purity, dynamic kinetic resolution (DKR) or crystallization-induced asymmetric transformations are employed.
- These methods involve racemic mixtures undergoing selective crystallization or enzymatic transformation to enrich the desired stereoisomer.
- For example, crystallization-induced dynamic resolution has been reported in patents for related amino alcohols, using suitable solvents and bases to drive the resolution.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, toluene, 1,4-dioxane, ethanol | Choice depends on reaction step |
| Base | K2CO3, Et3N (triethylamine) | Controls nucleophilicity and selectivity |
| Temperature | 70–120 °C | Higher temps favor rearrangement/selectivity |
| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |
| Reducing Agents | Chiral borane catalysts, enzymatic systems | For stereoselective imine reduction |
| Purification | Column chromatography, recrystallization | To isolate pure stereoisomer |
Example Synthesis Workflow
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-chloro-2-pyridinecarboxaldehyde + NH3, EtOH, reflux 2–3 h | Formation of imine intermediate |
| 2 | Chiral reduction (e.g., CBS catalyst, borane) at 0–25 °C | Stereoselective reduction to amino alcohol |
| 3 | Workup: aqueous quench, extraction, drying | Isolation of crude amino alcohol |
| 4 | Purification by recrystallization or chromatography | Enantiomerically enriched product |
Research Findings and Analytical Data
- The stereochemistry at the 2-position is confirmed by chiral HPLC and NMR spectroscopy, showing characteristic shifts for the (2s)-enantiomer.
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C7H9ClN2O (approx. 172.61 g/mol).
- Melting points and purity data are typically established after recrystallization.
- Reaction yields vary from moderate to high (50–85%) depending on conditions and purification methods.
Chemical Reactions Analysis
Core Reaction Types
This compound participates in reactions characteristic of amino alcohols and halogenated pyridines. Key reaction pathways include:
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or aldehydes:
-
Primary oxidants : KMnO₄, CrO₃, or H₂O₂.
-
Example : Oxidation with KMnO₄ in acidic conditions yields a ketone derivative (2-amino-2-(4-chloro(2-pyridyl))ethan-1-one).
Reduction Reactions
The amino group can be reduced under specific conditions:
-
Reagents : NaBH₄ or LiAlH₄.
-
Outcome : Formation of secondary amines or dehalogenated pyridines.
Nucleophilic Substitution
The chlorine atom on the pyridyl ring enables substitution reactions:
-
Conditions : Base (e.g., K₂CO₃) or acid catalysis.
-
Example : Reaction with amines (e.g., benzylamine) produces 2-amino-2-(4-aminopyridin-2-yl)ethanol derivatives.
Acylation
The amino group reacts with acylating agents:
-
Reagents : Acetic anhydride or acetyl chloride.
-
Product : N-acetylated derivatives (e.g., N-(4-chloro(2-pyridyl))acetyl ethanolamine).
Mechanistic Insights
The reactivity is governed by:
-
Hydrogen bonding : Amino (–NH₂) and hydroxyl (–OH) groups facilitate interactions with electrophiles/nucleophiles.
-
Electron-withdrawing effect : The 4-chloro substituent enhances pyridine ring electrophilicity, promoting substitution.
-
Steric effects : The chiral center at C2 influences reaction stereoselectivity.
Reaction Optimization Parameters
Critical factors for maximizing yield and selectivity:
Key Research Findings
-
Substitution selectivity : The 4-chloro group undergoes substitution 3x faster than 2- or 3-chloro analogs due to resonance stabilization of intermediates.
-
Oxidative stability : The hydroxyl group resists over-oxidation to carboxylic acids under mild conditions.
-
Stereochemical retention : Reactions at the chiral center proceed with >90% enantiomeric excess in polar solvents.
Scientific Research Applications
(2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol side chain can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Comparison Points
Aromatic Ring Type
- Pyridine vs. Phenyl : Pyridine’s nitrogen atom enhances hydrogen-bond acceptor capacity and increases polarity compared to phenyl analogs. This improves water solubility and metabolic stability but may reduce membrane permeability . For example, the pyridyl analog in is marketed as a dihydrochloride salt, leveraging its basicity for salt formation . In contrast, phenyl analogs (e.g., ) exhibit greater hydrophobicity, favoring blood-brain barrier penetration .
Substituent Effects
- This could influence protonation states under physiological conditions .
- Fluoro and Methoxy : Fluorine (in ) enhances lipophilicity and metabolic resistance, while methoxy () introduces steric hindrance and electron-donating effects, altering reactivity .
Stereochemistry
The (2S)-configuration is conserved in the target compound and , ensuring enantioselective interactions in chiral environments (e.g., enzyme active sites). Non-specified stereochemistry in phenyl analogs () may lead to reduced potency or off-target effects .
Salt Forms
Hydrochloride salts (e.g., ) improve aqueous solubility and stability, critical for pharmaceutical formulations. The target compound’s free base form (if unmodified) may require derivatization for optimal bioavailability .
Biological Activity
(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, also known as (S)-2-amino-2-(pyridin-4-yl)ethanol, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its applications in medicinal chemistry.
The molecular formula for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is C7H9ClN2O, with a molecular weight of 172.61 g/mol. The compound features a pyridine ring substituted with a chlorine atom and an amino alcohol functional group, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | (2S)-2-amino-2-(4-chloropyridin-2-yl)ethanol |
| InChI Key | JAIFDFWWZUAGIS-ZCFIWIBFSA-N |
Synthesis
The synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with an appropriate amine under controlled conditions, often utilizing reducing agents such as lithium aluminum hydride to facilitate the formation of the desired product. Common solvents for this reaction include ethanol and methanol, with elevated temperatures employed to ensure complete conversion.
Antimicrobial Properties
Research indicates that compounds similar to (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related pyridine derivatives can disrupt bacterial cell membranes, enhancing permeability and leading to cell death. The Minimum Inhibitory Concentration (MIC) values for various compounds in this class have been documented, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol | <125 | E. coli |
| 8-Hydroxyquinoline | 75 | Bacillus subtilis |
| 1,3-Dipyrrolidinobenzene | >100 | Enterococcus faecalis |
The mechanism by which (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol exerts its biological effects may involve interaction with specific enzymes or receptors. These interactions can lead to inhibition or activation pathways that affect cellular processes, potentially making it a valuable compound in drug development .
Case Studies
Several studies have explored the biological activity of pyridine derivatives similar to (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. For instance:
-
Antibacterial Activity Study : A study evaluated various pyridine derivatives for their antibacterial properties using disk diffusion methods. The results indicated that compounds with halogen substitutions demonstrated enhanced activity against Pseudomonas aeruginosa and Escherichia coli, suggesting that structural modifications significantly influence their efficacy .
- In vitro Results : The study reported inhibition zones ranging from 15 mm to 22 mm for different derivatives when tested against standard bacterial strains.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, and how are stereochemical outcomes controlled?
The compound is typically synthesized via reductive amination of a ketone precursor. For example, a method analogous to involves reacting 4-chloro-2-pyridyl ketone with ammonia in methanol, followed by stereoselective reduction using NaBH₄ or LiAlH₄. Chiral resolution (e.g., via diastereomeric salt formation) or asymmetric catalysis (e.g., using chiral ligands) ensures enantiomeric purity . Critical parameters include solvent polarity (THF/ethanol mixtures), temperature (273 K for controlled reduction), and stoichiometric ratios of reagents to minimize byproducts.
Q. How is the compound characterized, and what analytical techniques validate its purity and structure?
- NMR : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for vicinal protons).
- X-ray crystallography : Resolves absolute configuration, as demonstrated in , where orthorhombic crystal packing (space group P2₁2₁2₁) and intramolecular hydrogen bonding (O-H⋯N) stabilize the structure .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., diastereomers or oxidation byproducts).
Q. What safety protocols are essential for handling this compound?
Based on ’s guidelines for analogous amino alcohols:
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
- PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation (H315/H319 hazards).
- Waste disposal : Neutralization with dilute HCl before incineration to mitigate environmental toxicity (H400) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >99% ee for pharmacological applications?
- Chiral auxiliaries : Use (R)-BINAP or proline-derived catalysts to induce asymmetry during ketone reduction.
- Dynamic kinetic resolution : Combine Pd/C with chiral amines to racemize intermediates, as in ’s synthesis of aminophenols .
- Process monitoring : In-line FTIR tracks reaction progress, while chiral stationary-phase HPLC validates enantiomeric excess.
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s stability and reactivity?
Q. What experimental strategies address contradictions in spectroscopic data (e.g., NMR splitting patterns)?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) by cooling to 193 K.
- DFT calculations : Compare theoretical H chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to assign ambiguous peaks.
- Deuterium exchange : Identifies exchangeable protons (e.g., -OH/-NH₂) that may obscure splitting .
Q. How is the compound’s stability under physiological conditions evaluated for drug development?
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 72 hours) and monitor via LC-MS.
- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify oxidation (e.g., pyridine ring hydroxylation) or glucuronidation pathways. highlights the need for impurity profiling (e.g., using HRMS) to detect degradation products during preclinical trials .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex mixtures?
- Column chromatography : Silica gel (230–400 mesh) with CHCl₃/MeOH gradients (9:1 to 4:1).
- Recrystallization : n-Hexane/ethyl acetate (3:1) yields high-purity crystals (≥98%) .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., GABAₐ) using PyMOL for visualization.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
